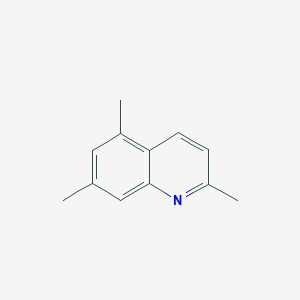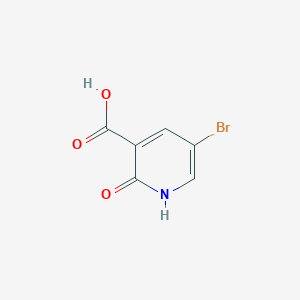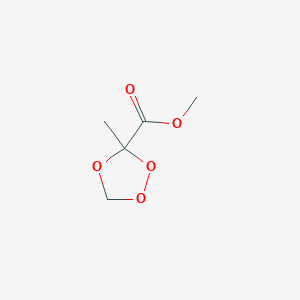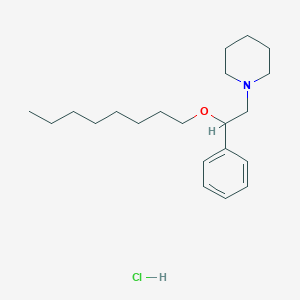
1-(2-octoxy-2-phenylethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride is a chemical compound with the molecular formula C21H36ClNO and a molecular weight of 354 g/mol. This compound is known for its unique structure, which includes a piperidine ring attached to a phenethyl group with an octyloxy substituent. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride typically involves several steps. One common method includes the reaction of 1-(2-chloroethyl)piperidine hydrochloride with an appropriate phenethyl derivative under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to play a crucial role in its binding affinity and activity. The octyloxy substituent may enhance its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
1-(2-chloroethyl)piperidine hydrochloride: A precursor in the synthesis of the target compound.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar piperidine structures but different substituents, leading to varied biological activities.
Piperine: A naturally occurring piperidine derivative with known antioxidant and anti-inflammatory properties. The uniqueness of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
19831-41-5 |
|---|---|
Molecular Formula |
C21H36ClNO |
Molecular Weight |
354 g/mol |
IUPAC Name |
1-(2-octoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H35NO.ClH/c1-2-3-4-5-6-13-18-23-21(20-14-9-7-10-15-20)19-22-16-11-8-12-17-22;/h7,9-10,14-15,21H,2-6,8,11-13,16-19H2,1H3;1H |
InChI Key |
ZHQTZCHKZKSPHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Synonyms |
1-(2-octoxy-2-phenyl-ethyl)piperidine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
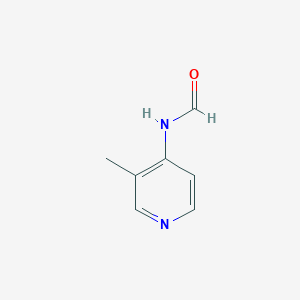
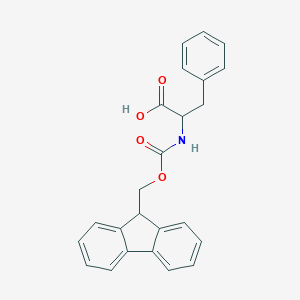
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
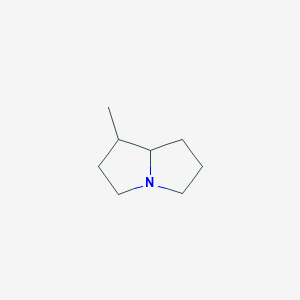
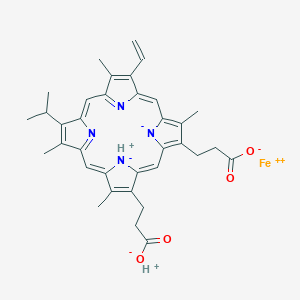

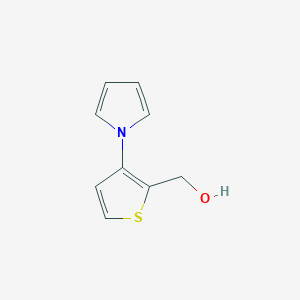
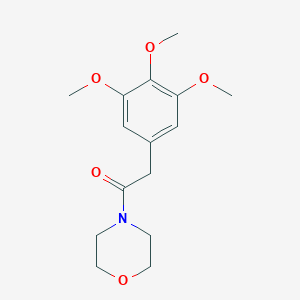
![tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide](/img/structure/B8701.png)

